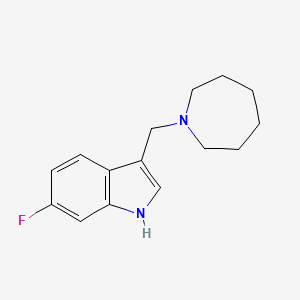

3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole is a heterocyclic compound with a unique structure that combines an indole core with an azepane ring and a fluorine atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Azepane Ring: The azepane ring can be attached through a nucleophilic substitution reaction, where an azepane derivative reacts with a suitable leaving group on the indole core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

化学反応の分析

Types of Chemical Reactions

The compound can undergo various types of chemical reactions due to its functional groups:

-

Nucleophilic Substitution : The nitrogen in the azepane ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

-

Oxidation Reactions : The presence of the indole structure makes it susceptible to oxidation, which can lead to the formation of various oxidized derivatives.

-

Acylation and Alkylation : The amine functionality can be acylated or alkylated, providing pathways for synthesizing a range of derivatives with potential biological activity.

Reaction Mechanisms

A detailed understanding of the mechanisms involved in these reactions is crucial for predicting the behavior of 3-(azepan-1-ylmethyl)-6-fluoro-1H-indole in different conditions:

-

Nucleophilic Substitution Mechanism : In nucleophilic substitution reactions, the nitrogen atom acts as a nucleophile, attacking an electrophile (such as an alkyl halide), leading to the formation of new bonds.

-

Oxidative Mechanism : During oxidation, electron transfer occurs, often facilitated by oxidizing agents, resulting in changes to the oxidation state of the indole or azepane moieties.

Research Findings on Biological Activity

Recent studies have indicated that compounds related to this compound exhibit significant biological activities, particularly in antimicrobial and anticancer assays.

Biological Assays

The compound has been tested in various assays, revealing promising results:

| Compound | Structure | % Inhibition / IC50 | Reference |

|---|---|---|---|

| This compound | Structure | 45% at 30 μM | |

| Related Indole Derivatives | Varies | Varies | Various |

These findings suggest that modifications on the indole scaffold can enhance binding affinity and selectivity towards targeted biological pathways.

科学的研究の応用

Antimycobacterial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). Research indicates that derivatives of indole, including azaspiroketal Mannich bases, demonstrate significant antimycobacterial activity by disrupting the mycobacterial cell membrane and inhibiting essential transport proteins like MmpL3. The presence of the azepane moiety enhances membrane permeability, leading to increased potency against resistant strains of TB .

Case Study: Indolyl Mannich Bases

- Compound : 3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole

- Mechanism : Membrane permeabilization and MmpL3 inhibition.

- Results : Showed effectiveness in mouse models of TB with reduced resistance development compared to traditional treatments .

Cancer Therapeutics

The compound's structural features suggest potential applications in oncology. The indole scaffold is well-known for its ability to interact with various biological targets involved in cancer progression. For instance, modifications to the indole structure have led to the development of PI3K inhibitors, which are crucial in cancer signaling pathways .

Potential Applications

- Target : PI3K pathway

- Activity : Inhibitory effects on cancer cell proliferation.

- Clinical Relevance : Compounds derived from similar scaffolds have entered clinical trials for various cancers, indicating a promising avenue for further exploration with this compound derivatives .

Neurological Disorders

Emerging research suggests that compounds with indole structures may also play a role in neuropharmacology. Investigations into structure-based modifications have shown that certain indole derivatives can enhance neuroprotective effects and improve cognitive functions in models of Alzheimer's disease .

Research Insights

- Focus : Neuroprotective properties.

- Findings : Indole derivatives exhibit potential in reducing neuroinflammation and promoting neuronal survival.

- Future Directions : Further studies are needed to evaluate the specific effects of this compound on neurodegenerative pathways.

Structure Activity Relationship (SAR) Studies

Understanding the SAR of this compound can provide insights into optimizing its biological activity. By analyzing various analogs, researchers can identify key functional groups that enhance efficacy against specific targets.

Key Findings from SAR Studies

| Compound Variant | Activity | Target | Notes |

|---|---|---|---|

| Original Compound | Moderate | MmpL3 | Effective against TB |

| Fluorinated Analog | High | PI3K | Enhanced selectivity |

| Azaspiroketal Variant | Very High | Multiple | Broad-spectrum activity |

Synthesis and Development

The synthetic pathways for producing this compound have been explored, revealing efficient methods for large-scale production. The incorporation of fluorine atoms has been shown to significantly influence pharmacokinetic properties, enhancing bioavailability and metabolic stability.

Synthesis Insights

- Methodologies : Various synthetic routes utilizing both classical and modern techniques.

- Yield Optimization : Strategies to improve yield while maintaining purity have been documented.

作用機序

The mechanism of action of 3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the azepane ring can improve its solubility and bioavailability.

類似化合物との比較

Similar Compounds

3-(Azepan-1-ylmethyl)-1H-indole: Similar structure but lacks the fluorine atom.

6-(Azepan-1-ylmethyl)nicotinic acid: Contains a nicotinic acid moiety instead of an indole core.

2-(1H-indol-3-ylsulfanyl)-ethylamine: Features a sulfanyl group instead of an azepane ring.

Uniqueness

3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole is unique due to the presence of both the fluorine atom and the azepane ring, which can enhance its chemical and biological properties. The fluorine atom can improve binding affinity and metabolic stability, while the azepane ring can enhance solubility and bioavailability, making it a versatile compound for various applications.

生物活性

3-(Azepan-1-ylmethyl)-6-fluoro-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an indole ring substituted with a fluorine atom and an azepane moiety. This combination enhances its potential biological activity and reactivity. The compound's molecular formula is C₁₁H₁₃FN₂, with a molecular weight of 192.23 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atom increases lipophilicity, which can influence the compound's interaction with various enzymes and receptors. The azepane nitrogen may participate in nucleophilic reactions, while the indole structure is known for undergoing electrophilic substitution reactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : The compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. Its derivatives have been assessed for minimum inhibitory concentrations (MIC), demonstrating significant potency .

- Anticancer Effects : The indole scaffold is often associated with neuroactive compounds and has been studied for its potential in treating cancer. Specific studies have reported submicromolar activity against cancer cell lines, indicating its potential as an anticancer agent .

Antimycobacterial Activity

A study demonstrated that derivatives of this compound possess potent antimycobacterial activity, with MIC values ranging from 0.0039 to 0.6 µg/mL against resistant strains of Mycobacterium tuberculosis . These findings highlight the compound's potential as a therapeutic agent in treating tuberculosis.

Cytotoxicity Studies

In vitro cytotoxicity studies on mammalian cells indicated that certain analogs of the compound exhibited low toxicity levels, providing a high selectivity index (SI) against various mycobacterial strains . This suggests a favorable therapeutic window for potential clinical applications.

Structure-Activity Relationship (SAR)

Research has focused on the structural modifications of the azepane ring and their impact on biological activity. For instance, replacing the azepane with other cyclic structures showed varying degrees of activity, emphasizing the importance of specific structural features in enhancing efficacy .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Selectivity Index |

|---|---|---|---|

| Antimycobacterial | Mycobacterium tuberculosis H37Rv | < 5 | >1910 |

| Anticancer | Various cancer cell lines | 0.05 - 1 | Not specified |

| Cytotoxicity | Vero cells (African Green Monkey kidney) | Not toxic | >1910 |

特性

IUPAC Name |

3-(azepan-1-ylmethyl)-6-fluoro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2/c16-13-5-6-14-12(10-17-15(14)9-13)11-18-7-3-1-2-4-8-18/h5-6,9-10,17H,1-4,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVJTUSLWMYBON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CNC3=C2C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。